molecular formula C8H11N3O B1384178 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol CAS No. 33081-07-1

2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol

Cat. No.: B1384178
CAS No.: 33081-07-1
M. Wt: 165.19 g/mol
InChI Key: MUGVXCHGASIZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol is a heterocyclic organic compound with the molecular formula C8H11N3O. It is a derivative of quinazoline, featuring an amino group at the 2-position and a hydroxyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxycarbonylcyclohexanone with guanidine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired quinazolinone structure .

Industrial Production Methods

the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Research has indicated that 2-amino-5,6,7,8-tetrahydroquinazolin-4-ol exhibits antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, showing potential as a therapeutic agent in treating infections. Studies have demonstrated that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Various studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. For instance, research published in peer-reviewed journals has highlighted its potential in targeting specific cancer pathways .

Insecticidal Properties

One significant application of this compound is in the field of agriculture as an insecticide. A patent (US5536725A) describes the use of substituted forms of this compound to control insect pests in agricultural crops. The compound's mechanism involves disrupting the normal physiological processes in insects, leading to their mortality .

Herbicidal Activity

In addition to its insecticidal properties, there is ongoing research into its herbicidal effects. Compounds related to this compound have shown promise in inhibiting weed growth without adversely affecting crop yield .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Specifically, it has been found to inhibit certain enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. This inhibition can lead to potential therapeutic applications in managing these conditions .

Research Reagent

In biochemical laboratories, this compound serves as a reagent for synthesizing other chemical compounds and studying biochemical pathways due to its structural properties and reactivity .

Summary Table of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAntimicrobial AgentEffective against Staphylococcus aureus and E. coli
Anticancer ActivityInduces apoptosis in cancer cells
Agricultural ScienceInsecticideControls pests effectively
HerbicideInhibits weed growth without harming crops
Biochemical ResearchEnzyme InhibitionPotential therapeutic applications for diabetes
Research ReagentUsed for synthesizing other compounds

Mechanism of Action

The mechanism of action of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides in bacteria. By binding to the active site of DHFR, the compound prevents the enzyme from catalyzing its reaction, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5,6,7,8-tetrahydroquinazolin-4-one
  • 2-Amino-4-hydroxy-5,6,7,8-tetrahydroquinazoline
  • 2-Amino-4-phenylthiazole-5-carbohydrazide

Uniqueness

2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 4-position and amino group at the 2-position make it a versatile intermediate for further chemical modifications and potential therapeutic applications .

Biological Activity

2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This detailed article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4OC_8H_{10}N_4O, with a molecular weight of approximately 166.19 g/mol. The compound features a tetrahydroquinazoline core which is pivotal for its biological properties.

Target Interactions

The primary mechanism of action involves the interaction of this compound with various enzymes and receptors. Notably:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. The compound acts as an inhibitor by binding to the active site of DHFR, thus preventing the conversion of dihydrofolate to tetrahydrofolate .
  • Guanine Residue in tRNA : The compound can replace guanine residues in tRNAs with 7-aminomethyl-7-deazaguanine, affecting protein synthesis .

Biochemical Pathways

The compound influences several biochemical pathways:

  • Protein Synthesis : By altering tRNA structure, it impacts translation processes.
  • Cell Signaling : It modulates cell signaling pathways that are essential for cellular metabolism and function .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown:

  • Induction of Apoptosis : The compound activates caspases in cancer cells, leading to programmed cell death .
  • Tumor Growth Inhibition : In animal models, lower doses effectively inhibit tumor growth without causing significant toxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : Studies indicate that it shows potential against various bacterial strains. For instance, it has been reported to exhibit complete inhibition of bacterial growth at concentrations as low as 128 µg/mL .
  • Antifungal and Antiviral Activities : The compound's structural features suggest it may also possess antifungal and antiviral properties .

Research Findings and Case Studies

StudyFindings
In Vitro Anticancer Study Demonstrated apoptosis induction in cancer cell lines through caspase activation .
Antimicrobial Testing Showed effective antibacterial activity against multiple strains at low concentrations .
Mechanistic Study on DHFR Inhibition Confirmed binding affinity to DHFR leading to inhibition of DNA synthesis .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol?

Methodological Answer: Two primary methods are widely used:

  • Mannich Reaction : Reacting 5,6,7,8-tetrahydroquinazolin-4-one with formaldehyde and methylamine in ethanol under reflux (70–80°C) yields the target compound with >85% purity after recrystallization .
  • α-Aminoamidine Cyclization : Treating α-aminoamidines with bis-benzylidene cyclohexanones at room temperature in dichloromethane produces the compound in 72–90% yields, with minimal byproducts .
    Table 1 : Comparison of Synthetic Routes
MethodYield (%)Purity (%)Key Reagents
Mannich Reaction85–92>85Formaldehyde, EtOH
α-Aminoamidine Cyclization72–90>90Bis-benzylidene derivatives

Q. How is the structural identity of this compound validated?

Methodological Answer:

  • X-ray Crystallography : Resolves the tetrahydroquinazoline core, confirming bond angles and stereochemistry (e.g., C–N bond lengths: 1.34–1.38 Å) .
  • Spectroscopy :
    • ¹H-NMR : Peaks at δ 2.5–3.0 ppm (methylene protons) and δ 6.8–7.2 ppm (aromatic NH₂) .
    • IR : Stretching vibrations at 1650 cm⁻¹ (C=O) and 3350 cm⁻¹ (N–H) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives?

Methodological Answer:

  • Bifunctional Squaramide Catalysis : A squaramide catalyst (e.g., (R,R)-diaryl derivative) enables asymmetric Michael addition-cyclization between cyclohexane-1,3-dione and benzylidene malononitrile. Optimize solvent (toluene, 0°C) and catalyst loading (5 mol%) to achieve up to 99% yield and 83% enantiomeric excess (ee) .
  • Key Variables :
    • Temperature: Lower temperatures (<10°C) favor ee but slow reaction kinetics.
    • Substrate electronics: Electron-withdrawing groups on benzaldehyde enhance ee by 15–20% .

Q. How do computational models predict bioactivity, and how reliable are they?

Methodological Answer:

  • PASS Program : Predicts antiprotozoal activity (Pa = probability of activity) based on structural similarity to known bioactive compounds. For example, derivatives with 4-NO₂ substituents show Pa = 0.705 for trichomonacidal activity, but experimental IC₅₀ values may contradict predictions due to assay conditions (e.g., serum protein binding) .
    Table 2 : Predicted vs. Experimental Activity (Trichomonas vaginalis)
Derivative SubstituentPa ValueExperimental IC₅₀ (µM)
4-NO₂0.70512.3
3-CF₃0.4978.7

Q. How can conflicting data on enzyme inhibition be resolved?

Methodological Answer:

  • Case Study : Discrepancies in β-glucosidase inhibition (IC₅₀ ranging from 1.2–45 µM) arise from assay protocols:
    • Fluorogenic vs. Colorimetric Assays : Fluorogenic substrates (e.g., 4-MU-glucoside) detect activity at lower concentrations due to higher sensitivity .
    • Enzyme Source : Recombinant human β-glucosidase vs. fungal isoforms exhibit varying binding affinities .
  • Validation : Cross-validate using isothermal titration calorimetry (ITC) to measure binding constants directly .

Q. What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors reduce reaction time (from 12 h to 2 h) and improve yield (90–95%) by precise control of temperature and mixing .
  • Catalyst Immobilization : Silica-supported Lewis acids (e.g., ZnCl₂/SiO₂) enable recyclability (5 cycles, <5% yield loss) and reduce metal contamination .

Properties

IUPAC Name

2-amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H2,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGVXCHGASIZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370686
Record name 2-Amino-5,6,7,8-tetrahydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33081-07-1
Record name 2-Amino-5,6,7,8-tetrahydro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33081-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5,6,7,8-tetrahydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl-2-cyclohexanone carboxylate (2.0 g) and guanidine carbonate (2.66 g) in xylene (40 ml) was refluxed overnight; after cooling the solid was collected by filtration, washed with water, methanol, and dried over MgSO4. 0.6 g of a white solid having a m.p. >300° C. was recovered. The solid was dissolved in Con. HCl, and excess HCl was removed in vacuo to dryness. The gummy residue was treated with methanol-ether to afford a colorless plate (0.6 g).
[Compound]
Name
ethyl-2-cyclohexanone carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol
2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol
2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol
2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol
2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol
2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.